molecular formula C17H16N2O3 B2444220 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 1093065-35-0

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2444220
CAS No.: 1093065-35-0
M. Wt: 296.326
InChI Key: HCVGDCZENHADEF-UHFFFAOYSA-N
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Description

4-(4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrazole core substituted with a resorcinol (benzene-1,3-diol) moiety and an ortho-methoxyphenyl group, a configuration known to contribute to diverse biological activities. Pyrazole derivatives are extensively investigated in scientific literature for their potential as therapeutic agents . Specifically, hybrids containing pyrazole and other aromatic systems have demonstrated notable antitumor and antimicrobial activities in preclinical studies . The presence of the benzene-1,3-diol group is a key pharmacophore that can enable interaction with various enzymatic targets. Researchers utilize this compound as a key intermediate for the synthesis of more complex heterocyclic systems or as a core structure for developing novel bioactive molecules in areas such as oncology and infectious disease research. All studies must be conducted under appropriate laboratory conditions, as this product is strictly for Research Use Only.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVGDCZENHADEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxybenzaldehyde, which undergoes a condensation reaction with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 4-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the hydrolysis of the ester group and subsequent coupling with benzene-1,3-diol under acidic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin . This inhibition is crucial in reducing hyperpigmentation and is of interest in cosmetic and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol lies in its combination of a pyrazole ring with a benzene-1,3-diol moiety, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H22N2O3\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a pyrazole ring substituted with a methoxyphenyl group and a diol functional group, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. The pyrazole derivatives have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Pyrazole compounds often interact with cellular signaling pathways that regulate cell proliferation and survival.
    • They may inhibit key enzymes involved in cancer metabolism or DNA synthesis, leading to reduced tumor growth.
  • Case Study :
    • In a study published in MDPI, pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent anticancer activity against human cancer cell lines, highlighting their potential as lead compounds for drug development .

Enzymatic Inhibition

The compound also shows promise as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes, including kinases and phosphatases, which are crucial in many signaling pathways.

  • Enzyme Targets :
    • Specific studies have shown that pyrazole derivatives can selectively inhibit protein kinases involved in tumorigenesis.
    • This inhibition can lead to decreased phosphorylation of target proteins, thereby affecting downstream signaling pathways critical for cancer progression.
  • Research Findings :
    • A review highlighted the potential of pyrazolo[1,5-a]pyrimidines in modulating enzymatic activity, which could be leveraged for therapeutic applications .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
Enzymatic inhibitionInhibition of kinases

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol?

  • The compound can be synthesized via multi-step protocols starting from substituted phenyl precursors. Key steps include:

  • Condensation : Reacting 2-methoxyphenylhydrazine with β-keto esters or diketones to form the pyrazole core .
  • Cyclization : Using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to close the pyrazole ring under controlled temperature (80–120°C) .
  • Functionalization : Introducing the dihydroxybenzene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by deprotection of hydroxyl groups .
    • Characterization typically involves HPLC for purity (>95%) and NMR/IR for structural confirmation .

Q. How can the crystal structure of this compound be resolved, and what challenges arise?

  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard . Challenges include:

  • Disorder in substituents : The 2-methoxyphenyl group may exhibit rotational disorder, requiring higher-resolution data (≤ 0.8 Å) .
  • Hydrogen bonding : The dihydroxybenzene moiety forms intramolecular hydrogen bonds with the pyrazole nitrogen, complicating electron density mapping .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., ATR or cytochrome P450 isoforms) using fluorogenic substrates .
  • Cellular viability assays : Screen in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT or resazurin-based methods .

Advanced Research Questions

Q. How can contradictory inhibition data (e.g., activation at high concentrations) be addressed in pharmacological studies?

  • Mechanistic analysis : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Solubility controls : Verify compound solubility in DMSO/vehicle at tested concentrations (e.g., 40–80 µM) using dynamic light scattering (DLS) .
  • Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .

Q. What computational strategies optimize the compound’s binding affinity for target enzymes?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Electrostatic potential mapping : Apply Multiwfn to analyze charge distribution and identify regions for hydrophobic/hydrogen-bonding modifications .
  • Fragment merging : Integrate fragments from crystallographic screens (e.g., 4-chlorophenyl or trifluoromethyl groups) to enhance binding .

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) impact structure-activity relationships (SAR)?

  • Comparative SAR studies : Synthesize analogs (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) and test in parallel assays .
  • Electronic effects : Calculate Hammett constants (σ) to correlate electron-withdrawing/donating groups with activity trends .
  • Steric maps : Use PyMOL to visualize steric clashes in docking poses and guide substituent placement .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity data?

  • Strict synthetic protocols : Standardize reaction times, temperatures, and purification (e.g., column chromatography with fixed Rf cutoffs) .
  • QC validation : Implement LC-MS for batch consistency and orthogonal assays (e.g., SPR vs. fluorescence) to cross-validate activity .

Methodological Notes

  • Structural analysis : Prioritize high-resolution crystallography (≤ 1.0 Å) to resolve flexible substituents .
  • Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and outlier detection .
  • Ethical sourcing : Avoid commercial databases flagged as unreliable (e.g., benchchem) and rely on peer-reviewed syntheses .

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